

2'-Oxoquinine: From Natural Discovery to Synthetic Pathways and Biological Relevance

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Compound of Interest

Compound Name: 2'-Oxoquinine

Cat. No.: B12716963

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[City, State] – October 31, 2025 – A comprehensive technical guide released today sheds new light on **2'-Oxoquinine**, a quinoline alkaloid that has intrigued chemists and pharmacologists. This document details its unexpected natural discovery, outlines synthetic methodologies, and explores its biological implications, providing a critical resource for researchers in drug discovery and natural product chemistry.

Discovery and Natural Occurrence

Contrary to previous assumptions that it was solely a synthetic derivative, **2'-Oxoquinine**, also known as quinone, has been identified as a naturally occurring alkaloid. In a seminal study, Crooks and Robinson reported the isolation of quinone from the bark of *Cinchona ledgeriana*, a plant species renowned for its production of quinine and other *Cinchona* alkaloids. While the full experimental details of this isolation are not widely available, this discovery underscores the biosynthetic complexity within the *Cinchona* genus and establishes a natural precedent for this compound.

Synthetic Pathways: The Oppenauer Oxidation of Quinine

The primary and most well-documented route to **2'-Oxoquinine** is through the oxidation of quinine. The Oppenauer oxidation, a method for the selective oxidation of secondary alcohols

to ketones, has been successfully applied for this transformation. A notable modification by Woodward utilized potassium tert-butoxide and benzophenone for the oxidation of quinine to quinone. This approach was particularly effective as traditional aluminum-based catalysts were found to be inhibited by the Lewis-basic nitrogen atom in the quinine molecule.

A general procedure for the Oppenauer-type oxidation of quinine involves dissolving quinine in an anhydrous solvent such as toluene. In a separate vessel, a "Ketyl" reagent is prepared by reacting an alkali metal with a diphenylketone in a suitable solvent. The hot quinine solution is then added to the "Ketyl" solution and refluxed. After the reaction is complete, the mixture is cooled, washed, and the product is extracted with a dilute acid. Neutralization of the acidic extract yields an oil that crystallizes to give a mixture of quinone and its epimer, quinidine.

Physicochemical Properties

A summary of the key physicochemical properties of **2'-Oxoquinine** is presented in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₃
Molecular Weight	338.4 g/mol
IUPAC Name	(R)-4-((2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-6-methoxyquinoline-2(1H)-one
CAS Number	57436-05-6
Appearance	Crystalline solid (from synthetic routes)

Biological Significance and Signaling Pathways

While research specifically targeting **2'-Oxoquinine** is limited, its structural relationship to quinine and its classification as a quinone derivative provide insights into its potential biological activities. Quinones are a well-established class of compounds with diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of

reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This can, in turn, modulate various signaling pathways.

Given that **2'-Oxoquinine** is a metabolite of quinine, it may play a role in the overall pharmacological profile of quinine, which is known to act as a blood schizonticide in the treatment of malaria. The primary mechanism of quinine involves the inhibition of hemozoin biocrystallization in the malaria parasite. It is plausible that metabolites like **2'-Oxoquinine** could contribute to the therapeutic or toxicological effects of quinine.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by **2'-Oxoquinine**.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes related to **2'-Oxoquinine**.

Discovery and synthesis of 2'-Oxoquinine.

Workflow for the synthesis of 2'-Oxoquinine.

Hypothesized signaling pathway of 2'-Oxoquinine.

Conclusion

2'-Oxoquinine stands at the intersection of natural product chemistry and synthetic organic chemistry. Its discovery in *Cinchona ledgeriana* opens up new avenues for biosynthetic research, while established synthetic routes provide a means to access this compound for further pharmacological investigation. Although its specific biological activities are not yet fully characterized, its structural features suggest a potential for engaging in redox-sensitive signaling pathways, a promising area for future drug development efforts. This technical guide provides a foundational resource to stimulate and support these future investigations.

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